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Compound of Interest |

2-(4-Chlorobenzyloxy)benzoyl
Compound Name:
chloride
CAS No.: 886447-20-7
Cat. No.: B1396560

Via Precursor: 2-[(4-Chlorophenyl)methoxy]benzoic Acid
(CAS 52803-69-7)
Executive Summary

2-(4-Chlorobenzyloxy)benzoyl chloride is a highly reactive acyl chloride intermediate used
primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome
proliferator-activated receptor (PPAR) agonists. Due to the hydrolytic instability of the acyl
chloride moiety, this compound is rarely isolated for long-term storage. Instead, it is generated
in situ from its stable precursor, 2-(4-chlorobenzyloxy)benzoic acid (CAS 52803-69-7).

This guide provides a comprehensive technical analysis of the compound's identity, a validated
protocol for its in situ generation, and its application as an electrophilic building block in
medicinal chemistry.

Chemical Identity & Properties

The commercial supply chain operates primarily through the stable acid precursor. The chloride
is a transient species generated for immediate consumption in nucleophilic acyl substitution
reactions.

The Stable Precursor (Acid Form)
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Specification

Chemical Name

2-(4-Chlorobenzyloxy)benzoic acid

2-[(4-Chlorophenyl)methoxy]benzoic acid; O-(4-

Synonyms Chlorobenzyl)salicylic acid

CAS Number 52803-69-7

Molecular Formula C14H11CIOs3

Molecular Weight 262.69 g/mol

Appearance White to off-white crystalline powder
Melting Point 138-142 °C (Typical)

Purity Grade

>98% (HPLC)

| : liate (Chlorid |

Property

Specification

Chemical Name

2-(4-Chlorobenzyloxy)benzoyl chloride

Not widely listed; generated in situ from 52803-

CAS Number
69-7
Molecular Formula C14H10CI202
Molecular Weight 281.13 g/mol
Reactivity Highly electrophilic; moisture-sensitive

Physical State

Viscous oil or low-melting solid (if isolated)

Solubility

Soluble in DCM, THF, Toluene; reacts violently
with water

Synthesis & Activation Protocol

The conversion of the acid (CAS 52803-69-7) to the acid chloride is a critical activation step.

The following protocol uses thionyl chloride (
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) with catalytic dimethylformamide (DMF) to ensure complete conversion while minimizing side
reactions.

Reaction Mechanism

The carboxylic acid hydroxyl group is converted into a good leaving group by thionyl chloride,
proceeding through a chlorosulfite intermediate. The release of

and

gas drives the equilibrium forward.

Step-by-Step Activation Protocol

Reagents:

2-(4-Chlorobenzyloxy)benzoic acid (1.0 equiv)

Thionyl Chloride (

) (1.5 -2.0 equiv)

DMF (Catalytic, 1-2 drops)

Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)

Procedure:

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser,
and a drying tube (

or
inlet).

o Dissolution: Suspend 10.0 g of 2-(4-chlorobenzyloxy)benzoic acid in 50 mL of anhydrous
Toluene.

o Catalyst: Add 2 drops of anhydrous DMF.

» Addition: Add thionyl chloride dropwise over 15 minutes at room temperature.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

e Reaction: Heat the mixture to mild reflux (70-80 °C) for 2—3 hours. The evolution of

and
gas indicates reaction progress.

o Completion: The reaction is complete when the suspension becomes a clear homogeneous
solution and gas evolution ceases.

« |solation (Optional): Remove excess

and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a
viscous oil.

o Note: For most applications, the crude residue is redissolved immediately in the reaction
solvent (e.g., DCM) for the next step.

Reactivity & Applications

The 2-(4-chlorobenzyloxy)benzoyl moiety is a "privileged scaffold” in drug discovery,
particularly for agents targeting inflammation and metabolic disorders.

Key Transformations

The acid chloride serves as a potent electrophile for:

» Friedel-Crafts Acylation: Reaction with electron-rich aromatics (e.g., indoles, anisoles) to
form diaryl ketones. This is relevant for synthesizing Indomethacin analogues or Clometacin

derivatives.
o Amide Coupling: Reaction with primary/secondary amines to form benzamides.

« Esterification: Reaction with alcohols to form ester prodrugs.

Structural Logic in Drug Design

The para-chlorobenzyl ether group provides lipophilicity and metabolic stability, while the ortho-
substitution pattern on the benzoyl ring induces a twisted conformation, often critical for binding

to receptors like PPAR
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/

or COX-1/COX-2.

Visualization of Synthetic Pathway
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Click to download full resolution via product page

Figure 1: Activation pathway of 2-(4-chlorobenzyloxy)benzoic acid to its acyl chloride and
subsequent diversification.

Handling & Safety (MSDS Highlights)
Warning: This compound is a corrosive lachrymator.

o Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water to
release HCI gas.

o Storage: Store the acid precursor (CAS 52803-69-7) in a cool, dry place. If the chloride is
isolated, store under inert gas (Argon/Nitrogen) at -20 °C.

o Disposal: Quench excess acid chloride by slow addition to a stirred mixture of ice and
sodium bicarbonate solution.
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(General reference for Acid Chloride synthesis mechanism).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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